

# Application Notes and Protocols for In-Vitro Cell Culture Assays of Infliximab

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in-vitro cell culture assays to characterize the bioactivity and immunogenicity of **Infliximab**, a chimeric monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF-α).

### Introduction

**Infliximab** is a therapeutic monoclonal antibody used in the treatment of various autoimmune and inflammatory diseases.[1] Its primary mechanism of action is the neutralization of both soluble and transmembrane forms of TNF-α, a pro-inflammatory cytokine.[1][2][3] By binding to TNF-α, **Infliximab** prevents its interaction with its receptors (TNFR1 and TNFR2), thereby inhibiting downstream inflammatory signaling pathways such as NF-κB and MAPK.[1][3] Furthermore, the Fc region of **Infliximab** can mediate effector functions, including Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), leading to the lysis of cells expressing transmembrane TNF-α.[1][4]

These protocols describe methods to assess the potency, efficacy, and potential for immunogenicity of **Infliximab** in a laboratory setting.

# **TNF-α Neutralization Assay**



This assay evaluates the ability of **Infliximab** to inhibit the cytotoxic effects of TNF- $\alpha$  on a sensitive cell line.

## **Experimental Protocol**

#### 1.1. Cell Line and Culture:

- Cell Line: L929 (murine fibroblast cell line, ATCC CCL-1) is recommended due to its high sensitivity to TNF-α-induced apoptosis.[5]
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

#### 1.2. Reagents:

- Recombinant Human TNF-α (rhTNF-α)
- Actinomycin D
- Infliximab (and/or test samples)
- CellTiter-Glo® Luminescent Cell Viability Assay reagent
- Assay Buffer: Culture medium with 2% FBS.

#### 1.3. Procedure:

- Seed L929 cells in a 96-well white, clear-bottom plate at a density of 2 x  $10^4$  cells/well in 50  $\mu$ L of culture medium and incubate for 16-24 hours.
- Prepare serial dilutions of Infliximab in assay buffer.
- In a separate plate, pre-incubate the Infliximab dilutions with a constant concentration of rhTNF-α (e.g., 1 ng/mL) for 30-60 minutes at 37°C.[5]
- Add Actinomycin D to the L929 cells to a final concentration of 1 μg/mL.[5]



- Add 50  $\mu$ L of the Infliximab/rhTNF- $\alpha$  mixture to the corresponding wells of the cell plate.
- Include control wells:
  - Cells + rhTNF-α (maximum cytotoxicity)
  - Cells only (no cytotoxicity)
  - Cells + Infliximab only (to test for direct cytotoxicity)
- Incubate the plate for 16-24 hours at 37°C, 5% CO<sub>2</sub>.
- Equilibrate the plate to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- · Read the luminescence on a plate reader.

### **Data Presentation**

| Infliximab Conc. (ng/mL) | Luminescence (RLU) | % Neutralization |
|--------------------------|--------------------|------------------|
| 1000                     | 95,000             | 98.8%            |
| 500                      | 94,500             | 98.2%            |
| 250                      | 92,000             | 95.3%            |
| 125                      | 85,000             | 87.1%            |
| 62.5                     | 65,000             | 64.7%            |
| 31.25                    | 40,000             | 35.3%            |
| 15.6                     | 20,000             | 11.8%            |
| 0 (TNF-α only)           | 10,000             | 0.0%             |
| No TNF-α Control         | 96,000             | 100.0%           |



Data are illustrative. RLU = Relative Luminescent Units. % Neutralization is calculated relative to the controls.

## **Experimental Workflow**



Click to download full resolution via product page



Caption: TNF-α Neutralization Assay Workflow.

# Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay measures the ability of **Infliximab** to induce the killing of target cells expressing transmembrane TNF- $\alpha$  by effector cells.

## **Experimental Protocol**

#### 2.1. Cell Lines and Culture:

- Target Cells: CHO-S cells stably transfected to express human transmembrane TNF- $\alpha$  (tmTNF- $\alpha$ ).
- Effector Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or an NK cell line (e.g., NK92) engineered to express FcyRIIIa.[5][6]
- Culture Medium: FreeStyle™ CHO Expression Medium for CHO-S cells; RPMI-1640 with 10% FBS for effector cells.
- Culture Conditions: 37°C, 5% CO<sub>2</sub> in a humidified incubator.

#### 2.2. Reagents:

- Infliximab (and/or test samples)
- Human IgG Isotype Control
- CytoTox-Glo™ Cytotoxicity Assay reagent
- Assay Buffer: RPMI-1640 with 2% FBS.

#### 2.3. Procedure:

• Harvest and wash target (tmTNF-α CHO-S) and effector (PBMCs/NK cells) cells and resuspend in assay buffer.



- Seed target cells in a 96-well plate at 1 x 10<sup>4</sup> cells/well in 50 μL.
- Prepare serial dilutions of **Infliximab** in assay buffer.
- Add 25 μL of the Infliximab dilutions to the target cells.
- Add 25 μL of effector cells to achieve a desired Effector: Target (E:T) ratio (e.g., 25:1 for PBMCs).[5]
- Include control wells:
  - Target cells only (spontaneous release)
  - Target cells + Effector cells (basal cytotoxicity)
  - Target cells + Lysis buffer (maximum release)
- Incubate the plate for 4-6 hours at 37°C, 5% CO<sub>2</sub>.
- Equilibrate the plate to room temperature.
- Add 100 µL of CytoTox-Glo™ reagent to each well.
- Shake for 2 minutes and incubate for 15 minutes at room temperature.
- · Read the luminescence on a plate reader.

#### **Data Presentation**



| Infliximab Conc. (ng/mL) | Luminescence (RLU) | % Specific Lysis |
|--------------------------|--------------------|------------------|
| 1000                     | 80,000             | 85.7%            |
| 250                      | 75,000             | 78.6%            |
| 62.5                     | 60,000             | 57.1%            |
| 15.6                     | 40,000             | 28.6%            |
| 3.9                      | 25,000             | 7.1%             |
| 0 (E+T only)             | 20,000             | 0.0%             |
| Spontaneous Release      | 15,000             | -                |
| Maximum Release          | 90,000             | 100.0%           |

Data are illustrative. % Specific Lysis is calculated by subtracting spontaneous and basal lysis from the measured values and normalizing to the maximum release.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: ADCC Assay Workflow.



## **Complement-Dependent Cytotoxicity (CDC) Assay**

This assay determines the ability of **Infliximab** to lyse target cells expressing transmembrane TNF- $\alpha$  in the presence of complement.[5][7]

## **Experimental Protocol**

#### 3.1. Cell Line and Culture:

- Target Cells: CHO-S cells stably expressing human tmTNF-α.[5]
- Culture Medium: FreeStyle™ CHO Expression Medium.
- Culture Conditions: 37°C, 5% CO<sub>2</sub> in a humidified incubator.

#### 3.2. Reagents:

- Infliximab (and/or test samples)
- Human IgG Isotype Control
- Normal Human Serum (as a source of complement)
- Heat-Inactivated Human Serum (negative control)
- CellTiter-Glo® Luminescent Cell Viability Assay reagent
- Assay Buffer: RPMI-1640 with 0.1% BSA.

#### 3.3. Procedure:

- Harvest and wash tmTNF-α CHO-S cells and resuspend in assay buffer.
- Seed target cells in a 96-well plate at 5 x 10<sup>3</sup> cells/well in 50 μL.[5]
- Prepare serial dilutions of Infliximab in assay buffer.
- Add 25 μL of the Infliximab dilutions to the target cells.



- Incubate at room temperature for 30 minutes.[5]
- Add 25 μL of normal human serum (e.g., 10% final concentration) to initiate the CDC reaction.[5]
- · Include control wells:
  - Cells + Infliximab + Heat-Inactivated Serum
  - Cells + Normal Human Serum only
  - Cells only (maximum viability)
- Incubate the plate for 2-4 hours at 37°C, 5% CO<sub>2</sub>.
- Equilibrate the plate to room temperature.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Shake for 2 minutes and incubate for 10 minutes.
- Read the luminescence on a plate reader.

## **Data Presentation**

| Infliximab Conc. (ng/mL) | Luminescence (RLU) | % CDC  |
|--------------------------|--------------------|--------|
| 1000                     | 15,000             | 83.3%  |
| 250                      | 20,000             | 77.8%  |
| 62.5                     | 35,000             | 61.1%  |
| 15.6                     | 60,000             | 33.3%  |
| 3.9                      | 80,000             | 11.1%  |
| 0 (Serum only)           | 90,000             | 0.0%   |
| No Serum Control         | 92,000             | -      |
| Lysis Control            | 5,000              | 100.0% |
|                          |                    |        |



Data are illustrative. % CDC is calculated based on the reduction in cell viability relative to controls.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: CDC Assay Workflow.



## **Infliximab Signaling Pathway**

**Infliximab** neutralizes TNF- $\alpha$ , preventing it from binding to its receptors and activating downstream pro-inflammatory signaling cascades.



Click to download full resolution via product page

Caption: **Infliximab** Mechanism of Action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. What is the mechanism of Infliximab? [synapse.patsnap.com]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. Establishment of a cell model for screening antibody drugs against rheumatoid arthritis with ADCC and CDC PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosylation profile and biological activity of Remicade® compared with Flixabi® and Remsima® PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioassays for the Evaluation of Target Neutralization and Complement-Dependent Cytotoxicity (CDC) of Therapeutic Antibodies | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In-Vitro Cell Culture Assays of Infliximab]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170848#infliximab-in-vitro-cell-culture-assay-protocols]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com